molecular formula CeRh B14732187 Cerium;rhodium CAS No. 12157-69-6

Cerium;rhodium

Cat. No.: B14732187
CAS No.: 12157-69-6
M. Wt: 243.021 g/mol
InChI Key: TXYGXLCTNFFRHG-UHFFFAOYSA-N
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Description

Context of Lanthanide-Transition Metal Intermetallics in Advanced Materials Research

Lanthanide-transition metal intermetallics represent a significant class of materials with a wide array of functional properties, making them crucial for various technological applications. These compounds are at the forefront of advanced materials research due to their diverse magnetic, electronic, and catalytic properties. The unique combination of the localized and strongly correlated f-electrons from the lanthanide elements with the more itinerant d-electrons of the transition metals leads to a host of emergent phenomena.

The applications for these materials are extensive, ranging from permanent magnets and magnetoresponsive devices to catalysts for various chemical processes. The ordered crystal structures and well-defined chemical bonding in these intermetallic compounds provide a fertile ground for tuning their physical properties. Research in this area is not only driven by the quest for new materials with enhanced performance but also by the fundamental scientific questions surrounding the interplay of different electronic states.

Significance of f-electron Systems in Correlated Electron Physics

The partially filled f-electron shells in lanthanides, such as cerium, are responsible for the strongly correlated electron phenomena observed in these systems. In strongly correlated materials, the behavior of electrons cannot be described by simple one-electron theories; instead, the interactions between electrons dominate, leading to complex collective behaviors. The spatial confinement of f-orbitals enhances the Coulomb repulsion between electrons, making these interactions particularly strong.

This strong correlation gives rise to a wealth of fascinating physical phenomena, including:

Heavy Fermion Behavior: In certain intermetallic compounds, the effective mass of the charge carriers can become several orders of magnitude larger than the mass of a free electron. This is a hallmark of strong correlations and is often observed in cerium-based compounds.

Quantum Criticality: By tuning external parameters such as pressure, magnetic field, or chemical composition, these materials can be driven towards a quantum critical point (QCP) – a continuous phase transition at absolute zero temperature. The quantum fluctuations near a QCP can lead to unconventional superconductivity and non-Fermi liquid behavior. aps.org

Kondo Effect: This effect describes the screening of a localized magnetic moment (from the f-electron) by a sea of conduction electrons at low temperatures, leading to the formation of a non-magnetic ground state.

The study of f-electron systems is therefore a cornerstone of contemporary condensed-matter physics, offering a platform to explore and understand the fundamental principles of many-body quantum mechanics. researchgate.net

Overview of Cerium-Rhodium Intermetallic Compounds as a Research Domain

Cerium-rhodium intermetallic compounds form a specific and particularly intriguing subset of lanthanide-transition metal systems. The interplay between the localized 4f electron of cerium and the itinerant 4d electrons of rhodium leads to a delicate balance between competing interactions, such as the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction, which favors magnetic ordering, and the Kondo effect, which favors a non-magnetic state. This competition makes cerium-rhodium compounds ideal systems for studying quantum criticality and unconventional superconductivity.

Research on Ce-Rh systems is focused on a variety of compounds with different stoichiometries, each exhibiting unique properties. Some of the most extensively studied examples include:

CeRh₂Si₂: A heavy-fermion compound that has been a subject of intense research due to its antiferromagnetic ordering and the strong hybridization between the Ce 4f and conduction electrons. hpstar.ac.cnaps.org

CeRhIn₅: A prototypical heavy-fermion antiferromagnet that can be tuned towards superconductivity under pressure. aps.orgresearchgate.net Its quasi-two-dimensional crystal structure plays a significant role in its physical properties. elsevierpure.com

Ce₂RhIn₈: Another member of the Ce-Rh-In family, this compound also exhibits heavy-fermion behavior and antiferromagnetic ordering. researchgate.netresearchgate.net

CeRhSn: This compound is notable for its mixed-valent nature and the presence of a twisted kagome lattice of cerium atoms, which introduces geometric frustration. aps.orgarxiv.org

The study of these and other cerium-rhodium intermetallics continues to provide valuable insights into the complex physics of strongly correlated electron systems.

Crystallographic and Physical Properties of Selected Cerium-Rhodium Compounds

The following tables summarize key crystallographic and physical property data for several cerium-rhodium intermetallic compounds.

Crystallographic Data of Selected Cerium-Rhodium Compounds
CompoundCrystal StructureSpace GroupLattice Parameters (Å)
CeRh₂Si₂Tetragonal (ThCr₂Si₂-type)I4/mmm (No. 139)a = 4.093, c = 10.178
CeRhIn₅Tetragonal (HoCoGa₅-type)P4/mmm (No. 123)a = 4.656, c = 7.542 researchgate.net
Ce₂RhIn₈TetragonalP4/mmm (No. 123)a = 4.665, c = 12.247
CeRhSnHexagonal (ZrNiAl-type)P-62m (No. 189)a = 7.53, c = 3.92 nih.gov
CeRh₃Si₂Orthorhombic (ErRh₃Si₂-type)Immaa = 7.133, b = 9.734, c = 5.606 aps.org
CeRhC₂TetragonalP4₁ (No. 76)a = 4.116, c = 16.143 arxiv.org
Physical Properties of Selected Cerium-Rhodium Compounds
CompoundMagnetic OrderingOrdering Temperature (K)Superconducting Transition Temperature (Tc) (K)Key Characteristics
CeRh₂Si₂Antiferromagnetic (AFM)TN ≈ 36-Heavy fermion, strong c-f hybridization. hpstar.ac.cn
CeRhIn₅Antiferromagnetic (AFM)TN = 3.8 aps.orgresearchgate.net~2.1 (at ~1.6 GPa)Heavy fermion, pressure-induced superconductivity. aps.orgresearchgate.net
Ce₂RhIn₈Antiferromagnetic (AFM)TN = 2.8-Heavy fermion, quasi-2D electronic structure. researchgate.netresearchgate.net
CeRhSnNo long-range order--Mixed-valent, quantum criticality, geometric frustration. aps.orgarxiv.org
CeRh₃Si₂Ferromagnetic (FM)TC ≈ 115-Record-high Curie temperature among Ce intermetallics. aps.org
CeRhC₂Antiferromagnetic (AFM)TN1 ≈ 1.8 arxiv.org-Chiral magnetic structure, semimetal. arxiv.org

Properties

CAS No.

12157-69-6

Molecular Formula

CeRh

Molecular Weight

243.021 g/mol

IUPAC Name

cerium;rhodium

InChI

InChI=1S/Ce.Rh

InChI Key

TXYGXLCTNFFRHG-UHFFFAOYSA-N

Canonical SMILES

[Rh].[Ce]

Origin of Product

United States

Synthesis and Growth of Cerium Rhodium Compounds

Advanced Crystal Growth Methodologies for Cerium-Rhodium Intermetallics

The growth of high-quality crystals of cerium-rhodium compounds often necessitates specialized techniques to overcome challenges such as high melting points, incongruent melting behavior, and the need for precise stoichiometric control. Advanced methodologies have been developed to address these issues, enabling the synthesis of both single-crystal and polycrystalline samples suitable for detailed characterization.

Flux Growth Techniques

The flux growth method is a powerful technique for synthesizing single crystals of intermetallic compounds at temperatures below their melting points. This method involves dissolving the constituent elements in a molten metallic solvent, or "flux," and then slowly cooling the solution to allow for the crystallization of the desired compound. The choice of flux is critical and is typically a low-melting-point metal that is relatively inert with respect to the desired compound.

The use of gallium as a metallic flux has proven effective for the synthesis of a variety of cerium-based intermetallic compounds. While specific detailed reports focusing exclusively on Ce-Rh-Ga systems are emerging, the general methodology involves reacting cerium, rhodium, and gallium in an excess of gallium metal. The reactions are typically carried out in sealed, inert crucibles, often made of alumina (B75360) or tantalum, which are then placed in a programmable furnace.

The process involves heating the mixture to a high temperature to ensure complete dissolution of the cerium and rhodium in the molten gallium. This is followed by a slow cooling period, during which single crystals of the target Ce-Rh-Ga compound nucleate and grow. The cooling rate is a critical parameter that influences the size and quality of the resulting crystals. After the growth process, the excess gallium flux is removed, often by centrifugation at a temperature above the melting point of gallium, or by chemical etching with a suitable solvent that does not react with the grown crystals. The specific parameters, such as the initial stoichiometry of the reactants and the temperature profile, are crucial for obtaining the desired phase.

ParameterTypical Range/Value
Reactant Ratio (Ce:Rh:Ga)Varies depending on the target compound
FluxGallium (Ga)
Crucible MaterialAlumina, Tantalum
Maximum Temperature800-1150 °C
Cooling Rate1-5 °C/hour
Flux RemovalCentrifugation, Chemical Etching

Bismuth has been successfully employed as a flux for the growth of single crystals of ternary cerium-rhodium-germanium compounds, such as CeRh₆Ge₄ and CeRh₂Ge₂ znaturforsch.comresearchgate.net. This method offers an alternative to traditional melting techniques, which may not yield high-quality single crystals znaturforsch.com.

In a typical synthesis, the elemental starting materials—cerium, rhodium, germanium, and bismuth—are placed in a silica (B1680970) ampoule in a specific atomic ratio. The ampoule is then evacuated and sealed. The mixture is heated in a muffle furnace to a high temperature, typically around 1320 K, to ensure the dissolution of the reactants in the molten bismuth znaturforsch.comznaturforsch.com. This is followed by a controlled cooling process. For instance, in the growth of CeRh₂Ge₂ crystals, a starting composition of Ce:Rh:Ge:Bi in a 1:2:2:25 ratio was used. The mixture was heated to 1320 K, held for one hour, and then cooled at a rate of 8 K/h to 570 K, followed by a slower cooling at 2 K/h to 530 K znaturforsch.com. After cooling to room temperature, the excess bismuth flux is dissolved using a mixture of hydrogen peroxide and glacial acetic acid, leaving behind the single crystals znaturforsch.comznaturforsch.com.

CompoundStarting Ratio (Ce:Rh:Ge:Bi)Maximum TemperatureCooling ProfileReference
CeRh₂Ge₂1:2:2:251320 K8 K/h to 570 K, then 2 K/h to 530 K znaturforsch.com
CeRh₆Ge₄1:5:4:501320 K6 K/h to 770 K, then 7 K/h to 520 K znaturforsch.com
Ce₂Rh₃Ge₅2:1:2:251320 K8 K/h to 570 K, then 2 K/h to 530 K znaturforsch.com

Arc-Melting and Subsequent Annealing Procedures

Arc-melting is a common and effective method for synthesizing polycrystalline samples of cerium-rhodium intermetallic compounds znaturforsch.comresearchgate.netaps.org. This technique involves melting the constituent elements together in a water-cooled copper hearth under an inert atmosphere, typically argon, using a high-current electric arc. The high temperatures generated by the arc ensure the complete melting and mixing of the high-melting-point elements like rhodium. To ensure homogeneity, the resulting button-like ingot is often flipped and re-melted several times znaturforsch.com.

Following arc-melting, the samples are typically in a non-equilibrium, as-cast state. A subsequent annealing step is crucial to promote atomic diffusion, relieve internal stresses, and achieve a more ordered and homogeneous crystal structure. The annealing process involves heating the sample in a sealed, evacuated quartz or tantalum tube at a specific temperature for an extended period, which can range from days to several weeks. The annealing temperature is chosen to be high enough to allow for atomic mobility but below the melting or decomposition temperature of the desired phase. For example, polycrystalline samples of CeRh₂ and CeRh₃ have been synthesized by arc-melting followed by annealing aps.org.

StepDescriptionParameters
Arc-Melting Melting of constituent elements under an inert atmosphere.Atmosphere: Argon; Hearth: Water-cooled copper
Annealing Heat treatment to achieve homogeneity and structural order.Temperature: Varies (e.g., 770 K for some Ce-based intermetallics aps.org); Duration: Days to weeks

Fabrication of Single Crystals versus Polycrystalline Forms

The choice between synthesizing single crystals and polycrystalline forms of cerium-rhodium compounds depends on the intended application and the specific physical properties to be investigated.

Single crystals are characterized by a continuous and uninterrupted crystal lattice throughout the entire sample. This long-range order is essential for studying anisotropic physical properties, such as magnetic susceptibility, electrical resistivity, and thermal expansion, which can vary significantly along different crystallographic directions. Techniques like flux growth are specifically designed to produce single crystals znaturforsch.comznaturforsch.comarxiv.org. The characterization of single crystals is often performed using techniques like single-crystal X-ray diffraction to determine the precise crystal structure mdpi.commdpi.com.

Polycrystalline materials , in contrast, are composed of a multitude of small, randomly oriented crystallites or grains. The grain boundaries between these crystallites can significantly influence the material's properties. For instance, grain boundaries can scatter electrons and phonons, affecting electrical and thermal conductivity. Polycrystalline samples are typically easier and faster to synthesize, with arc-melting being a common method znaturforsch.comaps.org. They are well-suited for initial screening of materials and for measurements of isotropic properties. Powder X-ray diffraction is a standard technique for characterizing the crystal structure of polycrystalline samples aps.org.

FeatureSingle CrystalPolycrystalline
Crystal Structure Continuous, long-range orderAggregation of small, randomly oriented grains
Synthesis Methods Flux growth, Czochralski, BridgmanArc-melting, solid-state reaction
Properties Anisotropic (direction-dependent)Isotropic (averaged over all orientations)
Characterization Single-crystal X-ray diffractionPowder X-ray diffraction
Applications Study of anisotropic propertiesInitial material screening, study of isotropic properties

Control of Stoichiometry and Phase Formation in Cerium-Rhodium Systems

The control of stoichiometry is a critical factor in the synthesis of cerium-rhodium compounds, as even small deviations from the ideal atomic ratios can lead to the formation of different phases or the introduction of defects, which can dramatically alter the material's physical properties. The Ce-Rh-X (where X can be another element like Ge, Ga, etc.) phase diagrams are often complex, with multiple stable intermetallic compounds tdl.orgresearchgate.net.

The final phase that forms is highly dependent on the initial stoichiometry of the reactants and the synthesis conditions, such as temperature and cooling rate. For instance, in the Ce-Rh-Ge system, several ternary compounds with distinct stoichiometries have been synthesized, including CeRh₆Ge₄, CeRh₂Ge₂, and Ce₂Rh₃Ge₅ znaturforsch.comresearchgate.netznaturforsch.com. The formation of a specific phase can be targeted by carefully controlling the initial molar ratios of the constituent elements.

In flux growth methods, the ratio of the reactants to the flux is a key parameter. A large excess of flux is often used to ensure that the reactants remain dissolved and to promote the growth of large, well-formed crystals znaturforsch.comarxiv.org. However, the choice of flux can also influence the final product, as some fluxes can be incorporated into the crystal structure, leading to non-stoichiometric compounds or the formation of unintended quaternary phases tdl.org.

For arc-melted samples, achieving the correct stoichiometry requires precise weighing of the starting materials and minimizing any loss of elements due to evaporation during the melting process. Subsequent annealing can help to homogenize the sample and promote the formation of the thermodynamically stable phase for a given composition. The phase purity of the synthesized compounds is typically verified using powder X-ray diffraction, which can identify the presence of any secondary phases.

Impact of Growth Conditions on Microstructure and Material Quality

Flux Growth Method and its Influence on Crystal Quality

The flux growth method is a widely utilized technique for synthesizing single crystals of intermetallic compounds, including those in the cerium-rhodium family. In this method, a molten salt or metal, known as the flux, acts as a solvent for the constituent elements. The choice of flux and the thermal profile of the growth process significantly impact the quality of the resulting crystals.

Recent research on the compound CeRh₂As₂ has highlighted the profound effect of the flux growth configuration on crystal quality. A comparison between the conventional flux method and a horizontal flux growth technique using a bismuth (Bi) flux demonstrates a notable improvement in the uniformity and properties of the crystals.

In the conventional flux method , where crystal growth is primarily driven by a slow temperature decrease over a large interval (e.g., 1150 °C down to 700 °C), a homogeneity range in the Ce-Rh-As system can lead to the crystallization of material with slightly different chemical compositions at various stages of cooling. This results in crystals with non-uniform bulk properties and smeared-out phase transitions. Variations in the concentration of structural defects can also contribute to this inhomogeneity.

Conversely, the horizontal flux growth method offers superior control over the crystallization process. In this setup, the constituent elements and the flux are sealed in a quartz tube and subjected to a stable temperature gradient along the horizontal axis. After an initial heating period, the temperatures in the hot (dissolution) and cold (crystallization) zones are kept constant throughout the synthesis. This stable thermal environment ensures that crystals form under unaltered conditions, leading to highly uniform properties. For CeRh₂As₂, this method has been shown to produce large, high-quality single crystals with much sharper phase transitions compared to those grown by conventional methods. The superior quality is also confirmed by Laue X-ray backscattering, which shows sharp diffraction spots indicative of a well-ordered crystal lattice with minimal defects.

Table 1: Comparison of Conventional and Horizontal Flux Growth Methods for CeRh₂As₂

ParameterConventional Flux GrowthHorizontal Flux Growth
Temperature ControlDynamic; slow cooling over a large temperature range (e.g., 1150 °C to 700 °C)Static; stable temperature gradient between hot and cold zones
Crystal Property UniformityNon-uniform bulk properties due to compositional divergence during coolingHighly uniform physical properties
Phase Transition SharpnessSmeared or broadened transitions observed in specific heat measurementsSignificantly sharper phase transitions
Resulting Crystal QualityProne to inhomogeneity and structural defectsHigh-quality single crystals with minimal defects

Influence of Annealing on Microstructure

Post-synthesis annealing is a crucial heat treatment step used to improve the quality of crystalline materials. This process involves heating the material to a specific temperature below its melting point, holding it for a certain duration, and then cooling it down in a controlled manner. Annealing can relieve internal stresses, reduce the density of defects, and promote grain growth, leading to a more ordered and homogeneous microstructure.

While specific research detailing the quantitative effects of annealing on various cerium-rhodium compounds is not extensively documented in the provided literature, the general principles for intermetallic compounds can be applied. The annealing temperature and duration are the most critical parameters.

Low Annealing Temperatures: Insufficient thermal energy may not be adequate to promote significant atomic diffusion, resulting in incomplete recrystallization and minimal change in the microstructure.

Optimal Annealing Temperatures: At an appropriate temperature, the alloy undergoes recrystallization, where new, strain-free grains nucleate and grow. This process reduces dislocation density and can lead to an increase in grain size. The resulting microstructure is more uniform, which can enhance certain physical properties.

High Annealing Temperatures: Excessively high temperatures or prolonged annealing times can lead to exaggerated grain growth. While this may reduce grain boundary scattering, it can also be detrimental to the mechanical properties of the material.

The following table provides a representative illustration of the expected qualitative impact of annealing temperature on the microstructure and properties of a hypothetical cerium-rhodium alloy, based on general metallurgical principles.

Table 2: Representative Impact of Annealing Temperature on a Hypothetical Cerium-Rhodium Alloy

Annealing TemperatureEffect on Grain SizeImpact on Defect DensityAnticipated Effect on Material Quality
Low (e.g., < 0.5 Tm)Minimal changeSlight reduction in point defects and dislocationsMinor improvement in homogeneity
Medium (e.g., 0.5 - 0.7 Tm)Significant increase; formation of new, equiaxed grains (recrystallization)Substantial reduction in dislocation densityOptimal balance of homogeneity and refined grain structure
High (e.g., > 0.7 Tm)Coarsening of grains (grain growth)Further reduction in defects, but potential for new defects on coolingHigh crystallinity but potentially compromised mechanical properties

Note: Tm represents the melting temperature of the compound. The values are illustrative and the optimal conditions must be determined experimentally for each specific cerium-rhodium compound.

Electronic Structure and F Electron Hybridization in Cerium Rhodium Compounds

Theoretical Band Structure Analysis

Computational quantum mechanical methods are essential for modeling the electronic structure of many-body systems like cerium-rhodium compounds. wikipedia.org These theoretical approaches provide a framework for interpreting experimental data and predicting material properties based on the arrangement of electrons in various energy bands.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of materials. wikipedia.org DFT calculations are based on the principle that the total ground-state energy of a many-electron system is a unique functional of its electron density. mdpi.comyoutube.com This approach allows the complex many-body problem to be simplified into a more manageable set of one-electron equations, known as the Kohn-Sham equations. wikipedia.orgmdpi.com

In the context of cerium-rhodium systems, such as CeRhSn, DFT calculations using the local spin density approximation (LSDA) for exchange and correlation have been employed to determine the electronic and chemical bonding properties. researchgate.net These calculations can reveal the density of states (DOS), which indicates the number of available electronic states at different energy levels. For instance, in CeRhSn, analyses of the electronic structure and bonding point to an absence of magnetization, which is consistent with experimental findings. researchgate.net The hybridization of the cerium 4f states with the ligand states, which is crucial for chemical bonding, can be effectively studied using these first-principles calculations. researchgate.net

Key Aspects of DFT Calculations for Ce-Rh Systems
ConceptDescriptionRelevance to Ce-Rh Compounds
Electron Density (ρ) The fundamental variable in DFT, which depends on three spatial coordinates and determines the ground-state energy. mdpi.comSimplifies the complex many-electron problem in Ce-Rh alloys.
Kohn-Sham Equations A set of one-electron Schrödinger-like equations used to find the electron density of the system. wikipedia.orgProvides the theoretical framework for calculating the band structure.
Exchange-Correlation Functional An approximated term in the Kohn-Sham equations that accounts for the quantum mechanical effects of exchange and correlation. The Local Spin Density Approximation (LSDA) is one such functional. wikipedia.orgCrucial for accurately modeling the interactions between electrons, including the 4f electrons of Cerium. researchgate.net
Density of States (DOS) A representation of the number of electronic states available at each energy level.Helps in understanding the contributions of Ce 4f and Rh valence states to the electronic structure and predicting magnetic properties. researchgate.net

The Kohn-Sham equations are typically solved using a self-consistent field (SCF) procedure. mdpi.com The process begins with an initial guess for the electron density. From this density, an effective potential is constructed, and the Kohn-Sham equations are solved to obtain a new set of orbitals and, consequently, a new electron density. mdpi.com This iterative process is repeated until the output electron density is consistent with the input density, meaning it no longer changes significantly between iterations. mdpi.comanu.edu.au This final state is referred to as a self-consistent solution.

Convergence is achieved when the difference in energy or electron density between successive iterations falls below a predefined threshold. mdpi.comresearchgate.net For example, in studies of CeRhSn, self-consistent field calculations are run to a convergence of ΔE < 10⁻⁶ eV. researchgate.net Achieving convergence is critical for ensuring the accuracy and reliability of the calculated electronic structure. The choice of basis set—the set of functions used to represent the molecular orbitals—is also a key technical aspect that affects the accuracy and computational cost of the calculations. nih.govchemrxiv.org

f-electron Hybridization with Conduction Electrons

The unique properties of cerium-rhodium compounds stem from the hybridization between the nearly localized Ce 4f electrons and the itinerant conduction electrons of the solid. The cerium atom's outer electrons are in the [Xe]4f¹5d¹6s² configuration. wikipedia.org The 4f energy level is very close to the Fermi level, allowing for significant quantum mechanical mixing with the conduction band states.

Hybridization Pathways and Mechanisms

The primary mechanism for hybridization is the mixing of the Ce 4f orbitals with the valence states of neighboring atoms. In cerium-rhodium compounds, this involves the Rh 4d band and the Ce 5d and 6s bands. This interaction, often described by the Anderson impurity model in a simplified picture, leads to a broadening of the sharp 4f energy level into a resonant state. aps.org

The strength of this hybridization (often denoted as V) determines the degree to which the 4f electron delocalizes and participates in bonding. In a compound like CeRhSn, density functional theory calculations show that the mixing of the Ce 4f states with the Rh 4d and Sn 5p states is crucial for its electronic properties and the absence of magnetism. researchgate.net This covalent mixing, or hybridization, is a key factor that differentiates the behavior of cerium compounds from that of other lanthanides where the 4f shell is more deeply buried and chemically inert.

Formation of Hybridization Gaps

A significant consequence of the coherent hybridization of 4f electrons with the conduction band in a periodic lattice is the modification of the electronic band structure near the Fermi energy (E_F). The interaction leads to the formation of new, mixed f-conduction electron bands. This can result in the opening of a "hybridization gap" or pseudogap in the density of states.

This gap separates the electronic states into lower-energy "bonding" and higher-energy "anti-bonding" hybrid bands. The Fermi level typically falls within this gap or pseudogap, which has profound effects on the low-temperature properties of the material. The presence of such a gap can lead to semi-metallic or insulating behavior in some heavy-fermion compounds at very low temperatures.

Fermi Surface Topology and its Evolution

The Fermi surface, which is the surface of constant energy equal to the Fermi energy in momentum space, dictates the metallic properties of a material. In cerium-rhodium compounds, the topology of the Fermi surface is intimately linked to the degree of 4f electron hybridization.

Two contrasting scenarios exist:

Localized 4f electron : If the hybridization is weak, the 4f electron is considered part of the localized core and does not contribute to the Fermi surface volume. The Fermi surface would be similar to that of a non-f-electron analogue, such as a corresponding lanthanum-rhodium compound.

Itinerant 4f electron : If the hybridization is strong, the 4f electron becomes delocalized and behaves like a conduction electron. It must be included in the count of valence electrons that occupy the conduction bands, leading to a significantly larger and topologically different Fermi surface.

The evolution of the Fermi surface can be driven by external parameters like pressure or magnetic fields. For example, applying pressure can enhance the hybridization strength, potentially causing a transition from a state with localized 4f electrons to one with itinerant 4f electrons. This change is marked by an abrupt transformation of the Fermi surface topology and is a key concept in understanding quantum critical points in these systems. Features of the Fermi surface, such as "nesting" where sections of the surface are parallel, can determine the nature of magnetic ordering in the material. aps.org

Valence Fluctuations and Intermediate Valence States in Cerium-Rhodium Systems

The hybridization between the 4f level and the conduction band implies that the 4f orbital is not occupied by an integer number of electrons. Instead, the system exists in a state of "intermediate valence" or "mixed valence," where the cerium ion's electronic configuration fluctuates rapidly between the magnetic 4f¹ (Ce³⁺) and non-magnetic 4f⁰ (Ce⁴⁺) states.

These valence fluctuations are a dynamic process. The energy cost to excite an electron from the 4f shell into the conduction band is small, leading to quantum mechanical tunneling between the two configurations. The strength of the hybridization determines the fluctuation rate.

In many cerium-rhodium intermetallics, such as CeRhIn₅, these valence fluctuations are believed to be a key ingredient in their exotic low-temperature behaviors. researchgate.net The proximity of the system to a valence instability can drive quantum critical phenomena and is often associated with the emergence of unconventional superconductivity. researchgate.net The concept of a mixed-valence state is therefore central, linking the spectroscopic observations of multiple valence states, the hybridization of electronic orbitals, and the ultimate macroscopic properties of the material. arxiv.org

Heavy Fermion Physics and Kondo Effect in Cerium Rhodium Materials

Theoretical Frameworks for Heavy Fermion Systems

To comprehend the complex electronic behavior in Ce-Rh materials, theoretical models such as the Kondo Lattice Model and the Periodic Anderson Model are employed.

The Periodic Anderson Model (PAM) provides a more fundamental description by considering the hybridization between the localized f-electrons and the itinerant conduction electrons. This model is crucial for understanding the formation of heavy quasiparticles and the reconstruction of the Fermi surface at low temperatures. The PAM can describe the transition from a state with localized f-electrons to a coherent heavy fermion state as the temperature is lowered. It accounts for the development of a hybridization gap and the emergence of a narrow, heavy-electron band near the Fermi level, which is a hallmark of heavy fermion systems.

Competition between Kondo Effect and Rudermann-Kittel-Kasuya-Yoshida (RKKY) Interaction

In Ce-Rh compounds, a delicate competition exists between the on-site Kondo effect and the inter-site Rudermann-Kittel-Kasuya-Yoshida (RKKY) interaction. The Kondo effect promotes the screening of individual cerium magnetic moments by conduction electrons, leading to a non-magnetic singlet state. Conversely, the RKKY interaction is an indirect exchange coupling between the localized magnetic moments, mediated by the conduction electrons, which tends to establish long-range magnetic order (either ferromagnetic or antiferromagnetic).

The relative strength of these two competing interactions is famously depicted in the Doniach phase diagram. At weak coupling between the f-electrons and conduction electrons, the RKKY interaction dominates, leading to a magnetically ordered ground state. As the coupling strength increases, the Kondo effect becomes more prominent, and the system can transition to a non-magnetic heavy fermion state. This competition is crucial in determining the ground state properties of many Ce-Rh compounds, such as CeRh₂Si₂.

Key Characteristics of Kondo Effect and RKKY Interaction
InteractionDescriptionFavored Ground StateGoverning Energy Scale
Kondo EffectScreening of individual localized magnetic moments by conduction electrons.Non-magnetic, heavy fermion liquid.Kondo Temperature (TK)
RKKY InteractionIndirect exchange interaction between localized moments mediated by conduction electrons.Long-range magnetic order (ferromagnetic or antiferromagnetic).RKKY Interaction Strength (JRKKY)

Emergence of Heavy Quasiparticles and Enhanced Effective Electron Masses

A defining characteristic of heavy fermion materials like those in the Ce-Rh family is the emergence of quasiparticles with enormous effective masses (m*). These "heavy fermions" arise from the strong hybridization between the localized 4f electrons and the conduction electrons at low temperatures. This hybridization leads to the formation of a coherent state where the f-electrons participate in the Fermi surface.

The enhanced effective mass is a direct consequence of the Kondo effect, where the strong correlations slow down the motion of the electrons near the Fermi level. This is reflected in a large electronic specific heat coefficient (γ) and a large Pauli susceptibility. Experimental techniques like angle-resolved photoemission spectroscopy (ARPES) have provided direct evidence for the role of Ce 4f electrons in forming the low-temperature Fermi surface and have highlighted band-dependent hybridization. For instance, in CeRh₂As₂, the formation of heavy quasiparticles is due to the Kondo effect.

Kondo Coherence Phenomena

At high temperatures, the localized magnetic moments in a Ce-Rh compound scatter conduction electrons incoherently. However, as the temperature is lowered below a characteristic coherence temperature (T*), the scattering from the periodic array of cerium ions becomes coherent. This transition from incoherent to coherent scattering is a hallmark of the Kondo lattice.

The development of coherence is manifested in the electrical resistivity, which typically shows a peak at T* and then decreases rapidly as the temperature is lowered further, following a T² dependence characteristic of a Fermi liquid. This coherent state is associated with the formation of the heavy fermion bands and the establishment of a well-defined Fermi surface that includes the f-electrons. Polarization-resolved Raman spectroscopy on materials like CeCoIn₅ has shown that the onset of coherence can be anisotropic in momentum space, with some electronic bands becoming coherent while others remain incoherent at lower temperatures.

Spectroscopic Signatures of Kondo Resonance

Spectroscopic techniques provide direct evidence for the Kondo effect and the formation of the heavy fermion state. A key signature is the Kondo resonance, a sharp peak in the electronic density of states located very close to the Fermi energy (E_F). This resonance is a many-body feature that arises from the hybridization of the 4f electron states with the conduction band states.

Photoemission spectroscopy (PES) and X-ray absorption spectroscopy (XAS) are powerful tools to probe the Kondo resonance. In Ce-Rh compounds, these techniques can reveal the presence of 4f spectral weight near the Fermi level, which is a direct manifestation of the Kondo screening. For example, in CeRh₂As₂, core-level photoelectron spectroscopy and X-ray absorption spectroscopy have confirmed the presence of Kondo hybridization. The intensity and width of the Kondo resonance are temperature-dependent; the resonance sharpens and grows in intensity as the temperature is lowered below the Kondo temperature (T_K), reflecting the formation of the coherent heavy fermion state.

Spectroscopic Techniques and Their Role in Studying Kondo Resonance
TechniqueInformation ProvidedKey Observation in Ce-Rh Systems
Photoemission Spectroscopy (PES)Directly probes the occupied electronic states.Observation of a sharp peak (Kondo resonance) near the Fermi level at low temperatures.
X-ray Absorption Spectroscopy (XAS)Provides information about the unoccupied electronic states and the valence of the cerium ions.Signatures of hybridization between 4f and conduction electrons.
Angle-Resolved Photoemission Spectroscopy (ARPES)Maps the electronic band structure and Fermi surface.Reveals the dispersion of the heavy fermion bands and the contribution of 4f electrons to the Fermi surface.

Quantum Criticality in Cerium Rhodium Systems

Identification of Quantum Critical Points (QCPs) and Associated Phase Transitions

Quantum Critical Points have been identified in several cerium-rhodium compounds, typically emerging when an antiferromagnetic (AFM) ground state is suppressed. The transition is generally from an AFM phase to a paramagnetic (PM) phase at zero temperature.

CeRhIn₅ : This heavy-fermion compound is a prototypical example where a QCP can be accessed through various tuning methods. researchgate.net At ambient pressure, it orders antiferromagnetically below a Néel temperature (Tₙ) of 3.8 K. researchgate.net

Chemical Substitution : Replacing indium (In) with tin (Sn) introduces additional charge carriers and suppresses the AFM order. aps.orgarxiv.org A critical Sn concentration of around x ≈ 0.35 is sufficient to drive Tₙ to zero, indicating an AFM QCP. researchgate.net

Pressure : Hydrostatic pressure suppresses the local-moment AFM phase, leading to a QCP at a critical pressure (p꜀) of approximately 23 kbar. arxiv.org

Magnetic Field : An applied magnetic field can also suppress the AFM order, inducing a QCP at a critical field (H꜀) of about 50 T. arxiv.orgnih.gov

CeRh₂As₂ : This compound exhibits an ordered state (phase I), believed to be antiferromagnetic, below T₀ ≈ 0.48 K. arxiv.org This order can be suppressed to reveal a QCP.

Pressure : Measurements of resistivity and specific heat under hydrostatic pressure show that the T₀ order vanishes completely at a modest pressure of P₀ = 0.5 GPa, revealing a QCP. arxiv.org

Magnetic Field and Angle : Due to a strong magnetic-field anisotropy, it is possible to tune the system to a field-induced QCP by varying the angle of the applied field relative to the crystallographic c-axis. researchgate.netarxiv.org

CeRh₆Ge₄ : This stoichiometric heavy-fermion ferromagnet has a Curie temperature (T꜀) of 2.5 K. arxiv.org

Pressure : Applying hydrostatic pressure smoothly suppresses the ferromagnetic (FM) transition to zero temperature, establishing a QCP at a critical pressure of p꜀ = 0.8 GPa. arxiv.org

CompoundTuning ParameterCritical ValueSuppressed OrderReference
CeRhIn₅Sn-doping (x)~0.35Antiferromagnetic researchgate.net
CeRhIn₅Pressure (p꜀)~23 kbarAntiferromagnetic arxiv.org
CeRhIn₅Magnetic Field (H꜀)~50 TAntiferromagnetic arxiv.orgnih.gov
CeRh₂As₂Pressure (P₀)0.5 GPaPhase I (AFM) arxiv.org
CeRh₆Ge₄Pressure (p꜀)0.8 GPaFerromagnetic arxiv.org

Role of Quantum Fluctuations in Novel Ground States

The quantum fluctuations that become dominant near a QCP can mediate interactions between electrons, leading to the formation of novel and often exotic ground states. aps.orgpsi.ch

In CeRhIn₅ , quantum fluctuations associated with the suppression of AFM order are believed to be the pairing mechanism for a dome of unconventional d-wave superconductivity that appears around the pressure-induced QCP. arxiv.org Furthermore, in the vicinity of the field-tuned QCP, evidence has emerged for an electronic nematic phase. arxiv.orgnih.gov This state, characterized by a breaking of the rotational symmetry of the electronic system, appears in high magnetic fields and is considered a novel state of matter driven by strong electronic correlations and fluctuations. arxiv.orgnih.gov

In CeRh₂As₂ , the proximity to a QCP is indicated by pronounced non-Fermi-liquid behavior above its ordered states. arxiv.org Superconductivity in this material is complex, featuring two distinct superconducting phases (SC1 and SC2) for a magnetic field applied along the c-axis. arxiv.org The dome-like shape of the superconducting critical temperature (T꜀) as a function of pressure, peaking around the QCP at 0.5 GPa, strongly suggests that the fluctuations of the suppressed T₀ order are involved in the superconducting pairing mechanism. arxiv.org

Neutron scattering studies on related cerium-based systems have provided direct evidence of diffuse scattering consistent with quantum fluctuations arising from spin correlations, which are crucial for understanding the ground state properties near a QCP. aps.org

Manifestations of Non-Fermi-Liquid Behavior near Quantum Criticality

A hallmark of quantum critical systems is the deviation from the standard Landau Fermi-liquid (FL) theory, which describes the behavior of most metals at low temperatures. aps.org Near a QCP, enhanced quantum fluctuations lead to anomalous temperature dependencies in physical properties, termed non-Fermi-liquid (NFL) behavior.

CeRhIn₅ : In Sn-doped CeRh(In₁₋ₓSnₓ)₅, NFL behavior is observed in the quantum critical regime. aps.org Below a characteristic temperature of about 10 K, the electrical resistivity, ρ(T), follows a logarithmic temperature dependence (ρ(T) ∝ logT), which is a classic signature of NFL physics. aps.orgarxiv.org This behavior becomes more pronounced as the system is tuned closer to the QCP with increasing Sn concentration. aps.org

CeRh₂As₂ : This compound exhibits pronounced NFL behavior above its ordered states, suggesting its proximity to a QCP even at ambient pressure. arxiv.orgsces2023.org

The specific heat divided by temperature, C(T)/T, diverges as C(T)/T ∝ T⁻⁰.⁶. arxiv.orgresearchgate.net

The electrical resistivity shows a sub-quadratic temperature dependence, with reports of ρ(T) ∝ T⁰.⁵ or ρ(T) ∝ T. arxiv.orgresearchgate.net

These temperature dependencies are not compatible with generic models of AFM QCPs and suggest a unique origin for the quantum critical fluctuations in this material. arxiv.orgresearchgate.net

CeRh₆Ge₄ : At the pressure-induced QCP (0.8 GPa), this system displays clear NFL characteristics. The resistivity exhibits a linear temperature dependence over a wide range, while the specific heat coefficient C(T)/T shows a logarithmic divergence, C(T)/T ∼ log(T*/T). arxiv.org

CompoundPropertyObserved NFL BehaviorReference
CeRh(In₁₋ₓSnₓ)₅Resistivity ρ(T)∝ log(T) aps.orgarxiv.org
CeRh₂As₂Specific Heat C(T)/T∝ T⁻⁰.⁶ arxiv.orgresearchgate.net
CeRh₂As₂Resistivity ρ(T)∝ T⁰.⁵ or ∝ T arxiv.orgresearchgate.net
CeRh₆Ge₄ (at p꜀)Resistivity ρ(T)Linear in T arxiv.org
CeRh₆Ge₄ (at p꜀)Specific Heat C(T)/T∝ log(T*/T) arxiv.org

Field-Tuned Quantum Criticality Studies

Applying an external magnetic field is a clean and continuously tunable method to suppress magnetic order and access a QCP. aps.org

In CeRhIn₅ , the AFM order can be suppressed by a magnetic field, leading to a QCP at a critical field H꜀ ≈ 50 T. arxiv.orgnih.gov Studies in high magnetic fields have revealed a rich phase diagram. Well below H꜀, an intermediate phase appears for out-of-plane fields above H* ≈ 28 T. This phase is characterized by a significant in-plane resistivity anisotropy, which is indicative of an electronic nematic state where the electronic system's symmetry is lower than that of the underlying crystal lattice. nih.gov The appearance of this nematic behavior in the vicinity of a field-tuned QCP highlights the tendency of strongly correlated systems to develop novel electronic orders when quantum fluctuations are enhanced. nih.gov

In the multiphase superconductor CeRh₂As₂ , the strong anisotropy of its superconducting and ordered phases allows for detailed field-tuned studies. arxiv.orgaps.org By changing the angle of the applied magnetic field, it is possible to selectively suppress either the superconductivity or the T₀ phase, allowing for the study of distinct field-induced QCPs. researchgate.netarxiv.org Low-temperature specific heat measurements in magnetic fields up to 21 T applied at various angles show that the NFL behavior is surprisingly robust and depends very weakly on the field and its orientation. researchgate.netarxiv.org This unusual finding suggests that the quantum critical fluctuations may have a nonmagnetic origin, which is at odds with observations in standard magnetic QCPs. researchgate.netarxiv.org

Pressure-Induced Quantum Critical Phenomena

Hydrostatic pressure reduces the volume of the crystal lattice, which typically enhances the hybridization between the localized 4f electrons and conduction electrons. This strengthening of the Kondo interaction at the expense of the RKKY interaction is an effective way to tune a system through a magnetic QCP. aps.org

CeRhIn₅ : As a canonical example, pressure tunes CeRhIn₅ through its AFM QCP at p꜀ ≈ 2.3 GPa (23 kbar). arxiv.org A dome of unconventional superconductivity surrounds this QCP, providing strong evidence for a magnetically mediated pairing mechanism driven by quantum critical fluctuations. arxiv.org

CeRh₆Ge₄ : In this ferromagnet, the Curie temperature is continuously suppressed by pressure, vanishing at a QCP at p꜀ = 0.8 GPa. arxiv.org The continuous nature of this transition into a strange metal phase provides compelling evidence for a ferromagnetic QCP, a phenomenon that is considered rarer than its antiferromagnetic counterpart. arxiv.org

CeRh₂As₂ : The application of pressure effectively suppresses the T₀ ordering, which vanishes at P₀ = 0.5 GPa, uncovering a QCP. arxiv.org In line with quantum critical behavior, the resistivity at P₀ shows a linear temperature dependence. As pressure is increased beyond P₀, the system recovers a Fermi-liquid state with a quadratic temperature dependence in resistivity, indicating that the quantum critical fluctuations have been suppressed. arxiv.org The superconducting transition temperature T꜀ forms a dome centered on P₀, reinforcing the idea that the fluctuations associated with the pressure-suppressed order are crucial for the superconducting pairing. arxiv.orgaps.org

CompoundCritical Pressure (p꜀)Key ObservationReference
CeRhIn₅~2.3 GPaDome of unconventional superconductivity centered on the QCP. arxiv.org
CeRh₆Ge₄0.8 GPaContinuous suppression of ferromagnetism to a strange metal phase. arxiv.org
CeRh₂As₂0.5 GPaSuppression of T₀ order; T꜀ dome peaks at the QCP. arxiv.org

Superconductivity in Cerium Rhodium Compounds

Unconventional Superconductivity in Cerium-Rhodium Heavy Fermions

Heavy fermion systems, such as those containing cerium, are characterized by charge carriers with exceptionally large effective masses, often hundreds of times that of a free electron. This mass enhancement arises from the strong hybridization between localized 4f electrons of the cerium atoms and the itinerant conduction electrons. In cerium-rhodium compounds, this strong correlation is the backdrop against which unconventional superconductivity emerges. mpg.deosti.gov Unlike conventional superconductors where the pairing of electrons is mediated by lattice vibrations (phonons), in many heavy fermion systems, including Ce-Rh compounds, the pairing mechanism is believed to be of electronic origin, often linked to magnetic fluctuations. mpg.dearxiv.org

A prime example is the compound CeRhIn5, which has been extensively studied. arxiv.orgacademie-sciences.fr At ambient pressure, CeRhIn5 is an antiferromagnet with a Néel temperature (T_N) of 3.8 K. aps.org However, the application of pressure suppresses the magnetic order and induces a dome of unconventional superconductivity. nih.govarxiv.org This proximity of superconductivity to a magnetic quantum critical point—a point at zero temperature where a magnetic phase transition occurs—is a hallmark of unconventional superconductivity in heavy fermion materials. aps.orgfrontiersin.org The superconducting state in these materials often exhibits properties inconsistent with the conventional Bardeen-Cooper-Schrieffer (BCS) theory, such as a d-wave pairing symmetry. aps.org

Another significant cerium-rhodium superconductor is CeRh2As2, which has garnered considerable attention for its unique properties. mpg.detu-dresden.de This material also displays unconventional superconductivity emerging from a strongly correlated electronic state. The investigation of such compounds provides crucial insights into how superconductivity can arise and persist in environments dominated by strong electronic interactions. mpg.de

Multiple Superconducting Phases Observation (e.g., Two-Phase Superconductivity)

A fascinating aspect of some cerium-rhodium compounds is the existence of multiple distinct superconducting phases, which can be tuned by external parameters like magnetic field or pressure. The recently discovered heavy-fermion superconductor, CeRh2As2, stands out as a remarkable example. tu-dresden.deeurekalert.org This compound exhibits a field-driven transition between two different superconducting states. mpg.detu-dresden.de This multiphase superconductivity is exceedingly rare and points to a complex and rich underlying electronic structure and pairing mechanism. tu-dresden.de The transition in CeRh2As2 is thought to be from an even-parity to an odd-parity superconducting state, a phenomenon induced by spin-orbit coupling in a crystal structure with locally broken inversion symmetry. tu-dresden.de

In the alloy system CeRh1-xIrxIn5, the substitution of rhodium with iridium also leads to a complex phase diagram with distinct regions of superconductivity. arxiv.org As the iridium concentration 'x' is varied, the system evolves from an antiferromagnetic state to a purely superconducting one, with a region of coexistence in between. arxiv.org Furthermore, studies on the related bi-layered alloys, Ce2Rh1-xIrxIn8, have also revealed the presence of two distinct phases with zero resistance, one induced by pressure and the other occurring at intermediate compositions. researchgate.net The existence of multiple superconducting domes in the phase diagram of these materials highlights the delicate balance of competing interactions that can be tuned to stabilize different superconducting ground states. arxiv.org

Compound/AlloyTuning ParameterObserved Superconducting PhasesReference
CeRh2As2Magnetic FieldTwo distinct superconducting phases (possible even-to-odd parity transition) tu-dresden.deeurekalert.org
CeRh1-xIrxIn5Chemical Substitution (x)Evolution of superconducting regions in the phase diagram arxiv.org
Ce2Rh1-xIrxIn8Pressure, Composition (x)Two phases exhibiting zero resistance researchgate.net

Coexistence and Interplay of Superconductivity with Magnetic Order

The relationship between superconductivity and magnetism in cerium-rhodium compounds is not one of simple competition but rather a complex interplay that can include microscopic coexistence. arxiv.orgnih.gov In CeRhIn5, the application of pressure provides a powerful tool to explore this relationship. As pressure is increased, the antiferromagnetic ordering temperature is suppressed, and superconductivity emerges. aps.org In a specific pressure range, from approximately 1.6 to 1.75 GPa, nuclear-quadrupole resonance (NQR) measurements have shown that superconductivity and antiferromagnetism coexist on a microscopic scale. aps.org

This coexistence is possible because the magnetic order is a metallic spin density wave, where the order parameter does not create a gap across the entire Fermi surface, allowing for the formation of a superconducting condensate from the remaining itinerant electrons. nih.gov The phase diagram of CeRhIn5 under pressure and magnetic fields reveals a rich landscape where these two orders interact. aps.orgarxiv.org For instance, applying a magnetic field within a certain pressure range can re-induce magnetic order inside the superconducting state. arxiv.org This field-induced magnetism competes with a zero-field magnetic state that can be stabilized by impurities, suggesting the presence of multiple, competing magnetic orders within the superconducting phase. nih.gov

The study of the CeRh1-xIrxIn5 series further illuminates this interplay. In these alloys, superconductivity is observed over a broad range of iridium doping, including a substantial region where it coexists with long-range magnetic order. arxiv.org This coexistence is a common feature in many heavy fermion superconductors and underscores the intimate connection between magnetism and the emergence of unconventional superconductivity. arxiv.org

Electronic Nematicity and its Relationship to Superconductivity in Ce-Rh Compounds

Electronic nematicity is a state of matter in which the electronic properties of a crystal spontaneously break the underlying rotational symmetry of the lattice while preserving its translational symmetry. kit.edubohrium.com This phenomenon has been extensively studied in other unconventional superconductors, such as the iron-based systems, where it is believed to play a significant role in the pairing mechanism. kit.eduresearchgate.net The presence of nematic fluctuations, which are dynamic variations of this broken symmetry, near a nematic quantum critical point can potentially enhance superconductivity. bohrium.com

In the context of cerium-rhodium compounds, the investigation of electronic nematicity is an emerging area of research. While direct and extensive evidence for a nematic phase in Ce-Rh compounds is not as established as in the iron pnictides, the complex phase diagrams and the breaking of symmetries in these materials suggest that nematicity could be an important factor. For instance, in the quasi-two-dimensional Ce(Ir,Rh)In5 system, thermal transport measurements in a rotating magnetic field have been used to probe the superconducting gap structure, which can be influenced by broken symmetries. researchgate.net Studies on cuprate (B13416276) superconductors have shown that electronic nematicity can induce an anisotropy in the Fermi surface, and a dome-like dependence of the superconducting transition temperature on the strength of the nematic order suggests that nematicity can enhance superconductivity. arxiv.org Given the unconventional nature of superconductivity in Ce-Rh compounds and their proximity to various ordered states, it is plausible that electronic nematicity or nematic fluctuations contribute to their superconducting properties.

Proposed Pairing Mechanisms, including Spin Fluctuation Mediated Superconductivity

In contrast to conventional superconductors where electron pairing is mediated by phonons, the pairing mechanism in many heavy fermion compounds is thought to be driven by magnetic interactions. mpg.dearxiv.org Specifically, the exchange of spin fluctuations is a leading candidate for the "glue" that binds electrons into Cooper pairs. uni-bielefeld.deimp.kiev.ua This mechanism naturally leads to unconventional pairing states, such as d-wave superconductivity, where the superconducting gap has nodes (points where the gap is zero) on the Fermi surface. uni-bielefeld.de

For CeRhIn5, there is strong evidence supporting a spin-fluctuation-mediated pairing mechanism. The emergence of superconductivity near the antiferromagnetic quantum critical point suggests that the critical magnetic fluctuations associated with this transition play a crucial role in the formation of the superconducting state. semanticscholar.org Theoretical models based on a multiband extension of the spin-fermion model have been used to describe the d-wave pairing in CeRhIn5, where the divergent magnetic correlation length near the critical point is a key ingredient. semanticscholar.org

The broader family of cerium-based heavy fermion superconductors often exhibits superconductivity at the border of magnetic order, reinforcing the idea that magnetism is intimately tied to the superconducting pairing. arxiv.orgacademie-sciences.fr The similarity in the phase diagrams of different classes of strongly correlated systems, including the Ce-Rh compounds and high-T_c cuprates, where a dome of superconductivity surrounds a region of antiferromagnetism, points to a common underlying physics driven by magnetic interactions. arxiv.orgarxiv.org

Robustness of Superconductivity in High Magnetic Fields

A notable characteristic of superconductivity in several cerium-rhodium compounds is its resilience to strong magnetic fields. This is quantified by the upper critical field (H_c2), which is the magnetic field strength above which superconductivity is destroyed. In many unconventional superconductors, H_c2 can be significantly larger than what would be expected from conventional BCS theory.

For instance, the heavy-fermion superconductor CeRh2As2 exhibits a very large and anisotropic upper critical field. mpg.de The robustness of superconductivity against magnetic fields in this material is considered a signature of an unusual pairing state, possibly with both even and odd-parity components. mpg.de In some classes of superconductors, a large H_c2 is attributed to pairing states that are protected from the pair-breaking effects of a magnetic field due to specific spin textures in their electronic structure. mpg.de

In CeRhIn5, the application of pressure not only induces superconductivity but also affects its behavior in a magnetic field. aps.org Similarly, in the related compound CeCoIn5, a magnetic quantum critical point can be accessed by applying a magnetic field close to the upper critical field. aps.org The study of superconductivity in high magnetic fields provides crucial information about the nature of the superconducting state and its interplay with magnetism. researchgate.netaps.org The ability of these Ce-Rh compounds to sustain superconductivity in intense magnetic fields is a testament to their unconventional nature.

Ultra-Low Temperature Investigations of Superconducting States

Probing the properties of cerium-rhodium compounds at ultra-low temperatures, in the millikelvin range, is essential for understanding their ground states and the nature of their superconducting and magnetic phases. Such low-temperature experiments can reveal subtle features of the superconducting gap, the presence of competing orders, and the behavior near quantum critical points.

Techniques such as muon spin rotation (µSR) and thermal conductivity measurements performed at these very low temperatures provide valuable microscopic information. For example, preliminary µSR measurements on CeRh0.5Ir0.5In5 down to 100 mK have been used to investigate the persistence of static magnetism within the superconducting phase. arxiv.org Thermal conductivity measurements down to 100 mK on other unconventional superconductors have been employed to probe for the presence of nodes in the superconducting gap. arxiv.org In the case of CeRh2As2, investigations at temperatures below 0.35 Kelvin are necessary to fully explore its multiple superconducting phases. eurekalert.org These ultra-low temperature studies are critical for elucidating the complex physics at play in cerium-rhodium superconductors, particularly concerning the competition and coexistence of different quantum ground states.

Magnetic Phenomena and Interactions in Cerium Rhodium Systems

Antiferromagnetic Ordering in Cerium-Rhodium Compounds

Antiferromagnetism is a prevalent ground state in several binary and ternary cerium-rhodium compounds. This ordering arises from the alignment of local magnetic moments on adjacent cerium ions in an antiparallel fashion. The specific nature of the antiferromagnetic (AFM) ordering, such as the magnetic structure and the transition temperature (the Néel temperature, Tₙ), is highly sensitive to the crystal structure and composition.

Notable examples include:

CeRh₂Si₂ : This compound exhibits a complex magnetic phase diagram with two distinct antiferromagnetic transitions at ambient pressure. It orders below a Néel temperature Tₙ₁ ≈ 36 K into an incommensurate sinusoidal, longitudinally polarized spin-density wave structure. A second transition occurs at Tₙ₂ ≈ 25 K, marking a change to a multi-q magnetic structure.

CeRhIn₅ : A member of the heavily studied Ce-115 family of materials, CeRhIn₅ orders antiferromagnetically below Tₙ = 3.8 K. researchgate.netarxiv.org The magnetic structure is an incommensurate helix, where the Ce moments are confined to the basal plane of the tetragonal crystal structure. researchgate.net Neutron diffraction studies have determined the ordered magnetic moment on the cerium ion to be approximately 0.54 µB. researchgate.net

CeRh₂As₂ : This recently discovered heavy-fermion superconductor displays evidence of antiferromagnetic order that coexists with its superconducting phase. researchgate.netiaea.org The local inversion symmetry breaking at the Ce site in its crystal structure is believed to play a crucial role in its unusual magnetic and superconducting properties. researchgate.net

CeRh₃Si₂ : This compound undergoes two magnetic transitions at low temperatures. It first orders at Tₙ₁ = 4.7 K into a longitudinal spin density wave with an incommensurate propagation vector. This is followed by a lock-in transition at Tₙ₂ = 4.48 K to a commensurate antiferromagnetic state. iaea.org

The table below summarizes the Néel temperatures for selected cerium-rhodium compounds.

CompoundAntiferromagnetic Transition Temperature (Tₙ)
CeRh₂Si₂Tₙ₁ ≈ 36 K, Tₙ₂ ≈ 25 K
CeRhIn₅3.8 K
CeRh₂As₂~0.3 K
CeRh₃Si₂Tₙ₁ = 4.7 K, Tₙ₂ = 4.48 K

Construction and Analysis of Magnetic Phase Diagrams

Magnetic phase diagrams, which map the magnetic state of a material as a function of external parameters like temperature, pressure, and magnetic field, are crucial for understanding the competing interactions in cerium-rhodium systems.

Pressure-Tuned Phase Diagram of CeRh₂Si₂: The magnetic ordering in CeRh₂Si₂ is exquisitely sensitive to hydrostatic pressure. As pressure is applied, both Néel temperatures (Tₙ₁ and Tₙ₂) are suppressed. Around a critical pressure of approximately 9 kbar, the antiferromagnetic order vanishes, and a dome of unconventional superconductivity emerges with a transition temperature of about 350 mK. aps.org This behavior is a classic example of a quantum critical point, where the suppression of a magnetic phase gives way to a superconducting ground state, suggesting that magnetic fluctuations play a key role in mediating the superconducting pairing. aps.orgtib.eu

Field-Tuned Phase Diagram of CeRh₂As₂: CeRh₂As₂ possesses a remarkably complex temperature-magnetic field (H-T) phase diagram. royalholloway.ac.ukarxiv.org When a magnetic field is applied along the c-axis, the material exhibits two distinct superconducting phases. A field-induced transition from a low-field superconducting state to a high-field state occurs at approximately 4 T. arxiv.org This unique behavior is attributed to the locally non-centrosymmetric environment of the cerium atoms. Furthermore, another magnetic phase transition is observed below the superconducting dome, indicating a deep and complex interplay between different ordered states. royalholloway.ac.uk

Composition-Tuned Phase Diagram of CeRh(In₁₋ₓZnₓ)₅: Chemical substitution is another effective method for tuning the magnetic ground state. In CeRhIn₅, substituting indium with zinc introduces a positive chemical pressure effect. Studies on CeRh(In₁₋ₓZnₓ)₅ show a non-monotonic evolution of the Néel temperature with zinc concentration. Tₙ initially decreases from 3.8 K for pure CeRhIn₅, then plateaus, and finally increases with higher zinc doping. researchgate.netarxiv.org This indicates that changes in the electronic structure induced by doping are a critical factor in tuning the magnetic order, alongside volume effects. researchgate.net

Rudermann-Kittel-Kasuya-Yoshida (RKKY) Interaction as a Driving Force for Magnetic Order

The primary mechanism responsible for long-range magnetic order in most cerium-rhodium compounds is the Rudermann-Kittel-Kasuya-Yoshida (RKKY) interaction. This is an indirect exchange coupling between the localized 4f magnetic moments of the cerium ions. The interaction is mediated by the itinerant conduction electrons. A local Ce moment polarizes the spins of the nearby conduction electrons, and this spin polarization then propagates through the crystal lattice, influencing the orientation of a distant Ce moment.

The strength and nature (ferromagnetic or antiferromagnetic) of the RKKY interaction depend on the distance between the magnetic ions and the electronic band structure of the material. The competition between the RKKY interaction, which favors magnetic ordering, and the Kondo effect, which favors the screening of local moments by conduction electrons to form a non-magnetic singlet state, is a central theme in these materials. This competition is often described by the Doniach phase diagram. aps.orgresearchgate.net

In compounds like CeRh₂Si₂ and CeRhIn₅ , the RKKY interaction dominates at low temperatures, leading to the establishment of a stable antiferromagnetic ground state. researchgate.net

In CeRh₃B₂ , there is a fascinating coexistence of a very high ferromagnetic ordering temperature (Curie temperature T꜀ ≈ 115 K) and a high Kondo temperature (Tₖ ≈ 400 K). aps.orgaps.orgaps.org This suggests a more complex scenario where the RKKY interaction is exceptionally strong, possibly due to specific hybridizations between the Ce 4f orbitals and the conduction bands, allowing magnetic order to persist despite strong Kondo screening. aps.orgaps.org

Experimental Observation and Theoretical Modeling of Magnetic Excitations

Magnetic excitations, or spin waves, are collective oscillations of the ordered magnetic moments. Studying their energy and momentum dependence provides crucial information about the underlying magnetic interactions and anisotropy. Inelastic neutron scattering (INS) is the primary experimental technique used to probe these excitations.

CeRh₂Si₂ : INS studies on CeRh₂Si₂ have identified magnetic scattering below 10 meV, which is attributed to spin waves associated with the antiferromagnetic order. researchgate.net At higher energies, the spectra are dominated by crystal-field excitations, which involve transitions between different energy levels of the Ce³⁺ ion in the crystalline electric field of the lattice. researchgate.net

CeRhIn₅ : Detailed INS experiments on CeRhIn₅ have revealed a complex spectrum of magnetic fluctuations. arxiv.org In the ordered state, two distinct modes of magnetic excitations are observed. These modes are understood using a model that considers the single-ion crystal field Hamiltonian coupled via the Random Phase Approximation (RPA). arxiv.org The model identifies two modes with different polarizations: one along the crystallographic c-axis and another within the a-b plane. Applying a magnetic field can tune the energy of these modes and reveals the presence of multiparticle excitations, indicating that the low-energy mode polarized in the a-b plane is unstable towards these multi-magnon processes. arxiv.org

CeRh₃Si₂ : INS and resonant inelastic x-ray scattering (RIXS) experiments on CeRh₃Si₂ have been used to map out the crystal-field excitations, revealing a total splitting of 78 meV for the J=5/2 multiplet of the Ce³⁺ ion. iaea.org These measurements help to explain the strong magnetic anisotropy observed in the compound. iaea.org

Spin-Polarized Calculations and Assessment of Local Magnetic Moments

The magnitude of the local magnetic moment on the cerium ion is a key parameter that reflects the degree of 4f electron localization and the strength of hybridization with conduction electrons. This moment can be assessed experimentally, primarily through neutron diffraction, and theoretically using spin-polarized electronic structure calculations.

Spin-polarized Density Functional Theory (DFT) is a powerful computational tool for investigating the magnetism of materials. fz-juelich.deatomfair.com By treating the spin-up and spin-down electrons separately, these calculations can predict the stable magnetic ground state and determine the magnitude of the local magnetic moments on each atom. fz-juelich.de

CeRhIn₅ : Neutron diffraction experiments have determined the ordered magnetic moment in the antiferromagnetic state to be 0.54(2) µB per cerium ion. researchgate.net This value is significantly reduced from the 2.54 µB expected for a free Ce³⁺ ion, a hallmark of heavy fermion systems where strong hybridization and the Kondo effect quench the magnetic moment.

CeRh₃B₂ : This compound exhibits a saturated magnetic moment of only about 0.4 µB, which is drastically reduced from the free ion value. researchgate.net X-ray magnetic circular dichroism (XMCD) experiments have confirmed the 4f origin of this moment. researchgate.net The strong reduction is attributed to a powerful Kondo interaction coexisting with the ferromagnetic order. aps.orgaps.org

Theoretical Approaches : For the related compound CeRhSn, spin-polarized DFT calculations correctly find a non-magnetic ground state, consistent with its intermediate-valence character. In contrast, for CeRuSn, which has two distinct Ce sites, the same calculations find a finite magnetic moment on one of the Ce sites, agreeing with experimental observations of its trivalent nature. This demonstrates the ability of spin-polarized DFT to accurately model the local magnetic moments in these complex cerium compounds.

The combination of experimental measurements and theoretical calculations provides a comprehensive understanding of the local magnetic moments, which are fundamental to the rich magnetic phenomena observed in cerium-rhodium systems.

Advanced Characterization Techniques for Cerium Rhodium Research

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique that examines the resonant absorption and emission of gamma rays by atomic nuclei. This method provides detailed information about the hyperfine interactions between the nucleus and its surrounding electrons, offering insights into oxidation states, chemical bonding, and magnetic ordering.

A pertinent application of this technique in the study of cerium-rhodium-containing intermetallics is ¹¹⁹Sn Mössbauer spectroscopy. In this approach, the tin isotope ¹¹⁹Sn is used as a probe to investigate the local environment within the crystal lattice of compounds such as CeRhSn. The resulting spectra provide valuable data on the electronic and magnetic state of the cerium and rhodium atoms through their influence on the tin nuclei. uj.edu.plresearchgate.net

Detailed research on the stannide CeRhSn has utilized ¹¹⁹Sn Mössbauer spectroscopy to explore its structural and electronic characteristics. uj.edu.plresearchgate.net The spectra for CeRhSn reveal a single tin site, which is consistent with the crystallographic data. uj.edu.pl Measurements performed at various temperatures provide insights into the material's properties. For instance, ¹¹⁹Sn Mössbauer spectra of CeRhSn show a single tin site with an isomer shift of δ = 1.79(1) mm/s and a quadrupole splitting of ΔEQ = 1.12(3) mm/s. uj.edu.plresearchgate.net Furthermore, data collected at 1.8 K indicate no transferred hyperfine field at the tin site for CeRhSn. uj.edu.plresearchgate.net

The analysis of the chemical bonding in CeRhSn, supported by theoretical calculations, indicates a significant mixing of cerium 5d/4f orbitals with rhodium 4d orbitals. uj.edu.plresearchgate.net This strong covalent bonding between cerium and rhodium is a key factor influencing the compound's properties. uj.edu.plresearchgate.net

The following table summarizes the ¹¹⁹Sn Mössbauer spectroscopic data for CeRhSn, alongside data for the related compound LaRhSn for comparison.

CompoundIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔEQ) (mm/s)Measurement TemperatureTransferred Hyperfine Field at Tin Site
CeRhSn1.79(1)1.12(3)Not SpecifiedNot observed at 1.8 K uj.edu.plresearchgate.net
LaRhSn1.98(2)0.79(4)Not SpecifiedNot Applicable

Theoretical Frameworks and Computational Modeling of Cerium Rhodium Compounds

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of cerium-rhodium compounds, DFT calculations are essential for understanding their cohesive properties, electronic band structures, and magnetic ordering. fz-juelich.de These first-principles calculations allow for the prediction of material properties without empirical parameters, providing a foundational understanding of their behavior. u-tokyo.ac.jp

The Local Spin Density Approximation (LSDA) is a functional within DFT that is particularly important for systems with magnetic properties. It extends the local density approximation (LDA) by accounting for electron spin, allowing for the description of spin-polarized systems. fz-juelich.de In cerium compounds, the treatment of the localized 4f electrons is crucial. A self-interaction-corrected LSDA scheme has been shown to effectively model the electronic structure of cerium metal, successfully describing both the itinerant and localized nature of the f-electrons in its different phases. This approach provides a robust framework for understanding the electronic configurations in cerium-rhodium compounds.

To accurately model the magnetic nature of many cerium-rhodium compounds, spin-polarized DFT calculations are essential. fz-juelich.de These calculations determine the ground state by allowing for different spin occupations (spin-up and spin-down electrons), which then self-consistently converge to reveal the net magnetic moment. arxiv.org For instance, in the theoretical investigation of CeRhSn, both spin-degenerate (non-magnetic) and spin-polarized calculations are performed. arxiv.org The process often involves first assuming a hypothetical ferromagnetic configuration without constraints on the spins. Subsequently, different anti-ferromagnetic configurations are modeled to identify the true magnetic ground state by comparing the total energies of the various magnetic orderings. arxiv.orgmdpi.com This comparative energy analysis is crucial for determining whether a compound will exhibit ferromagnetic, anti-ferromagnetic, or non-magnetic behavior at zero temperature. arxiv.org For example, in the related compound CeRuSn, spin-polarized calculations correctly predicted an anti-ferromagnetic ground state, with a finite magnetic moment localized at one of the two distinct cerium sites. arxiv.org

The Augmented Spherical Wave (ASW) method is a powerful all-electron approach used for electronic structure calculations within the DFT framework. arxiv.org It is particularly well-suited for studying metallic systems like cerium-rhodium intermetallics. The ASW method expands the wave function in atom-centered augmented spherical waves; these are Hankel functions in the interstitial regions between atoms and numerical solutions of the Schrödinger equation within so-called augmentation spheres centered on the atoms. arxiv.org This method has been successfully applied to investigate compounds like CeRhSn and CeRuSn. arxiv.org A key advantage of the ASW method is its use of a minimal basis set, which leads to high computational efficiency while providing a natural interpretation of the results in terms of atomic-like orbitals (s, p, d, f). arxiv.org The calculations are performed in a scalar-relativistic implementation, which is important for elements with high atomic numbers like cerium and rhodium. arxiv.org

Table 1: Features of the Augmented Spherical Wave (ASW) Method

Feature Description
Basis Set Atom-centered augmented spherical waves (s, p, d, f)
Wave Function Hankel functions (interstitial) and numerical solutions (augmentation spheres)
Approach All-electron, self-consistent field method
Relativity Scalar-relativistic implementation is typically used
Efficiency High computational efficiency due to a minimal basis set

| Applicability | Metals, semiconductors, and insulators; open and close-packed structures |

Table 2: Interpreting COHP and ICOHP Data

Analysis Value Interpretation
COHP Negative Bonding interaction
Positive Anti-bonding interaction
Zero Non-bonding interaction

| ICOHP | Sum of COHP up to Fermi Level | Quantitative measure of bond strength (in eV) |

Application of Stoner Criterion for Magnetism Prediction

The Stoner criterion is a model used to predict the onset of itinerant ferromagnetism in metals. nih.govaps.org It posits that a material will spontaneously become ferromagnetic if the product of the density of states at the Fermi level, N(E_F), and the Stoner parameter, I, is greater than one (I * N(E_F) > 1). nih.govaps.org The Stoner parameter represents the strength of the exchange interaction, which favors the parallel alignment of electron spins. nih.gov

In the context of cerium-rhodium compounds, this criterion is a valuable tool for understanding tendencies toward magnetic instability. A large density of states at the Fermi level, as is common in f-electron systems, can point to a potential for magnetic ordering. arxiv.org For example, in spin-degenerate calculations for CeRhSn, a high magnitude of N(E_F) for cerium suggests a tendency towards a magnetic instability. arxiv.org While this does not guarantee ferromagnetism, as other factors like intermediate valence can suppress magnetic ordering, the Stoner criterion provides a crucial first assessment of the likelihood of itinerant magnetism. arxiv.org Recent systematic studies on half-Heusler compounds, including those with rhodium, have shown that compounds satisfying the Stoner criterion generally exhibit magnetic ordering, underscoring the model's predictive power.

Future Research Directions in Cerium Rhodium Condensed Matter Physics

Exploration of Novel Cerium-Rhodium Intermetallic Compounds and Their Phase Spaces

A crucial avenue for future research lies in the systematic exploration of the Ce-Rh binary and ternary phase spaces to uncover new intermetallic compounds with novel properties. While several Ce-Rh based compounds are known, a comprehensive understanding of their phase diagram and the potential for new stable or metastable phases remains incomplete.

The discovery of new ternary cerium-rhodium silicides, such as Ce2Rh12Si7 and Ce6Rh30Si19, highlights the potential for identifying novel crystal structures and compositions. researchgate.netficp.ac.ru Future efforts should focus on a broader exploration of Ce-Rh-X systems, where X can be other elements from the p-block (like Ge, Sn, In) or other transition metals. Techniques such as arc melting, induction heating, and flux growth have proven effective in synthesizing these complex intermetallics. blogspot.com The use of metallic fluxes, in particular, offers a versatile method for growing single crystals, which are essential for probing the anisotropic physical properties that are often a hallmark of these correlated electron systems. ucla.edumst.edumst.edu

Furthermore, computational approaches, including density functional theory (DFT) calculations and evolutionary algorithms, can play a pivotal role in predicting the stability of new Ce-Rh compounds and guiding synthetic efforts. researchgate.net These theoretical investigations can help to narrow down the vast compositional landscape to promising candidates for experimental realization. High-pressure synthesis techniques also present a promising route to access novel phases that are not stable under ambient conditions, potentially leading to materials with unique electronic and magnetic properties. researchgate.netresearchgate.net A systematic mapping of the temperature-composition phase diagrams for various Ce-Rh-X systems will be instrumental in understanding the formation conditions and stability of different intermetallic phases. libretexts.orgyoutube.com

Deeper Investigation of Topological Properties in Cerium-Rhodium Systems

The confluence of strong electronic correlations and spin-orbit coupling in cerium-rhodium compounds makes them prime candidates for hosting non-trivial topological states of matter. Future research should be directed towards a more profound investigation of these topological properties, with a particular emphasis on the search for and characterization of topological Kondo insulators.

Search for and Characterization of Topological Kondo Insulators

Topological Kondo insulators (TKIs) are a fascinating class of materials where the insulating gap arises from the Kondo hybridization of localized f-electrons with conduction electrons, and this gap possesses a non-trivial topological character. aps.orgarxiv.org This leads to the prediction of metallic surface states protected by time-reversal symmetry, existing within the bulk insulating gap.

While SmB6 is the most well-known candidate for a TKI, the principles governing their existence can be applied to other strongly correlated systems. arxiv.org The search for TKIs within the Ce-Rh family of compounds is a compelling future direction. Theoretical models suggest that the hybridization between the Ce 4f orbitals and the Rh d-orbitals, in conjunction with strong spin-orbit coupling, could lead to the formation of a topologically non-trivial band structure. aps.orgaps.org

Comprehensive Understanding of Interplay between Competing Ground States

A hallmark of many cerium-based heavy fermion compounds is the delicate balance and competition between different electronic ground states, such as long-range magnetic order (typically antiferromagnetism) and unconventional superconductivity. This competition is often tuned by external parameters like pressure, magnetic field, or chemical doping, leading to the emergence of quantum critical points (QCPs) where the magnetic ordering temperature is suppressed to absolute zero. d-nb.info

Future research should aim for a more comprehensive understanding of this interplay in Ce-Rh systems. For instance, in compounds like CeRh2Si2, applying pressure can suppress the antiferromagnetic order and induce superconductivity, indicating a close relationship between the two phenomena. The study of such systems in the vicinity of a QCP is of fundamental importance, as the fluctuations associated with the quantum phase transition are believed to play a crucial role in mediating the superconducting pairing.

Advanced experimental techniques will be vital in unraveling the nature of these competing orders. Neutron scattering can provide direct information about the magnetic structure and spin fluctuations, while techniques like nuclear magnetic resonance (NMR) and muon spin rotation (µSR) can probe the local magnetic environment and the coexistence of magnetism and superconductivity on a microscopic scale. Thermodynamic measurements, such as specific heat and thermal expansion, are essential for mapping out the phase diagrams and characterizing the quantum critical behavior.

Rational Design and Synthesis of Cerium-Rhodium Materials for Enhanced Quantum Phenomena

A key future direction is to move beyond serendipitous discovery and towards the rational design and synthesis of cerium-rhodium materials with tailored quantum properties. This involves a synergistic approach combining theoretical predictions with advanced synthesis and characterization techniques to create materials with enhanced or novel quantum phenomena. umich.eduaalto.fibohrium.com

One of the primary goals of rational design in this context is the ability to tune the proximity of a material to a quantum critical point. tuwien.atesrf.fr As quantum critical fluctuations are thought to be a driving force for unconventional superconductivity and non-Fermi liquid behavior, the ability to control the location of a QCP in the phase diagram is highly desirable. This can be achieved through fine-tuning of the chemical composition, for example, by creating solid solutions like Ce(Rh1-xIrx)In5, where the substitution of iridium for rhodium can systematically alter the electronic and magnetic properties. tuwien.at The application of external pressure is another powerful tool for tuning through a QCP. d-nb.info

Computational materials design will be instrumental in this endeavor. simonsfoundation.org First-principles calculations can predict how changes in the crystal structure, chemical composition, or applied strain will affect the electronic band structure, the strength of the Kondo interaction, and the magnetic exchange interactions. This theoretical guidance can inform the synthesis of new materials with optimized properties. For instance, by understanding the relationship between the crystal electric field environment of the cerium ions and the resulting magnetic anisotropy, it may be possible to design materials with specific magnetic ground states or to enhance the superconducting pairing strength.

Q & A

Q. What are the optimal synthesis methods for cerium-rhodium intermetallic compounds (e.g., Ce₂Rh₃Ge₅), and how do reaction conditions influence crystallographic outcomes?

  • Methodological Answer: Use flux growth techniques (e.g., bismuth flux) under inert atmospheres to synthesize single crystals. Characterize via X-ray diffraction (XRD) to analyze lattice parameters and atomic coordination. Adjust temperature gradients (e.g., 600–900°C) to control crystal size and purity . Validate phase purity with energy-dispersive X-ray spectroscopy (EDS) and neutron diffraction for magnetic structure elucidation.

Q. How do cerium’s redox properties (Ce³⁺/Ce⁴⁺) influence catalytic activity in rhodium-based systems?

  • Methodological Answer: Employ cyclic voltammetry and X-ray photoelectron spectroscopy (XPS) to track cerium’s oxidation states during catalytic cycles. Pair with density functional theory (DFT) simulations to model charge transfer mechanisms. For example, Ce⁴⁺ enhances oxygen storage capacity in Rh/CeO₂ catalysts, critical for CO oxidation .

Q. What safety protocols are essential when handling rhodium(III) chloride hydrate in experimental settings?

  • Methodological Answer: Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact. Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via certified hazardous channels. Document Material Safety Data Sheets (MSDS) for toxicity profiles (e.g., acute inhalation LC50 data) .

Advanced Research Questions

Q. How can conflicting data on cerium-rhodium alloys’ magnetic properties be resolved?

  • Methodological Answer: Conduct systematic studies under controlled conditions (e.g., ultrahigh vacuum) to isolate extrinsic factors (e.g., oxygen vacancies). Compare bulk vs. nanoparticle behaviors using superconducting quantum interference device (SQUID) magnetometry. Cross-reference with muon spin rotation (μSR) data to resolve discrepancies in reported Néel temperatures .

Q. What experimental designs minimize bias in assessing Ce-Rh catalysts’ efficiency for hydrogenation reactions?

  • Methodological Answer: Use double-blind testing with standardized substrates (e.g., nitroarenes) and replicate trials across independent labs. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to validate hypotheses. For statistical rigor, use ANOVA to distinguish catalyst performance from experimental noise .

Q. How do cerium-rhodium interfaces in heterostructures affect charge carrier dynamics in photoelectrochemical cells?

  • Methodological Answer: Utilize in situ scanning tunneling microscopy (STM) and transient absorption spectroscopy to monitor interfacial electron transfer. Model band alignment using spectroscopic ellipsometry. For example, CeO₂/Rh junctions show enhanced hole mobility in water-splitting applications .

Methodological Frameworks

Q. What strategies ensure reproducibility in cerium-rhodium studies, particularly in nanomaterial synthesis?

  • Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting synthesis parameters (e.g., precursor concentrations, heating rates) in open-access repositories. Use platforms like Zenodo for raw XRD/TEM datasets. Validate methods via interlaboratory comparisons .

Q. How can researchers identify understudied applications of Ce-Rh systems using literature analysis tools?

  • Methodological Answer: Perform bibliometric analyses with tools like VOSviewer to map keyword co-occurrence (e.g., "cerium-rhodium," "catalysis," "magnetism"). Prioritize gaps such as Ce-Rh perovskites for methane reforming. Cross-check with patent databases to avoid duplicative work .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing contradictory catalytic activity data in Ce-Rh systems?

  • Methodological Answer: Apply multivariate regression to isolate variables (e.g., surface area, Ce³⁺ ratio). Use Grubbs’ test to identify outliers in turnover frequency (TOF) datasets. Report confidence intervals (95% CI) and effect sizes to contextualize significance .

Q. How should researchers address ethical considerations in publishing cerium-rhodium datasets with proprietary implications?

  • Methodological Answer: Follow ICMJE guidelines for data sharing while respecting intellectual property laws. Use embargo periods for sensitive industrial collaborations. Clearly attribute data sources and cite primary literature to avoid plagiarism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.